molecular formula C9H8N2O2 B12093667 5-(Aminomethyl)-2,3-dihydro-1H-isoindole-1,3-dione

5-(Aminomethyl)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B12093667
M. Wt: 176.17 g/mol
InChI Key: QBBANBUPXAIDCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Aminomethyl)-2,3-dihydro-1H-isoindole-1,3-dione is a chemical compound with a unique structure that includes an isoindole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of phthalic anhydride with an amine under controlled conditions. One common method involves the use of a primary amine, such as methylamine, in the presence of a suitable solvent and catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the isoindole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

5-(Aminomethyl)-2,3-dihydro-1H-isoindole-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism by which 5-(Aminomethyl)-2,3-dihydro-1H-isoindole-1,3-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Aminomethyl)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its isoindole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

5-(aminomethyl)isoindole-1,3-dione

InChI

InChI=1S/C9H8N2O2/c10-4-5-1-2-6-7(3-5)9(13)11-8(6)12/h1-3H,4,10H2,(H,11,12,13)

InChI Key

QBBANBUPXAIDCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CN)C(=O)NC2=O

Origin of Product

United States

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